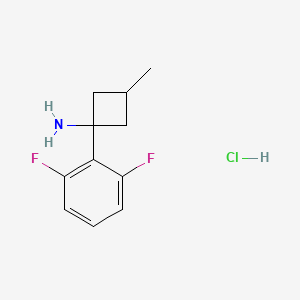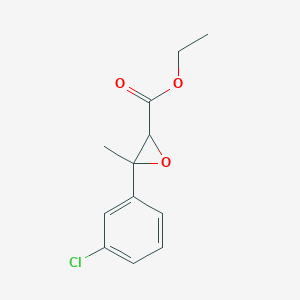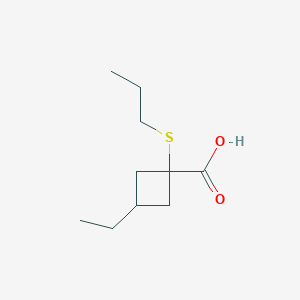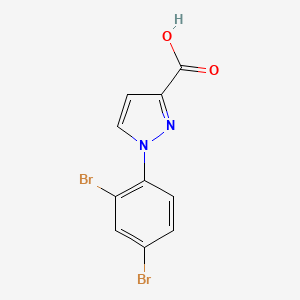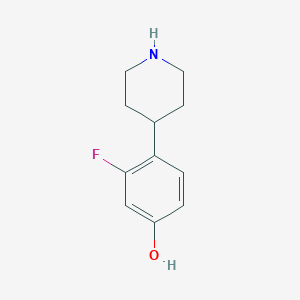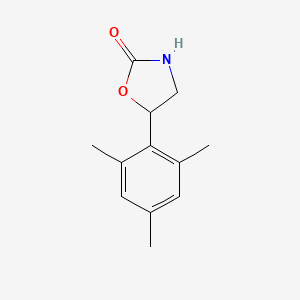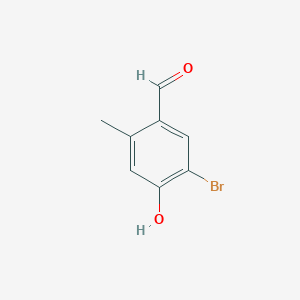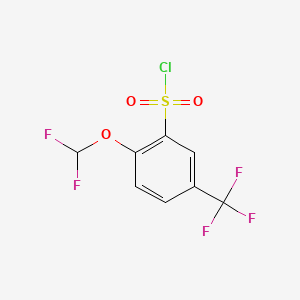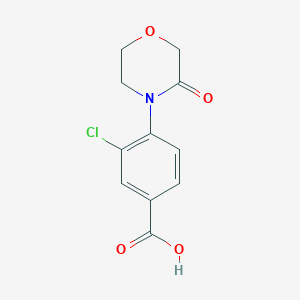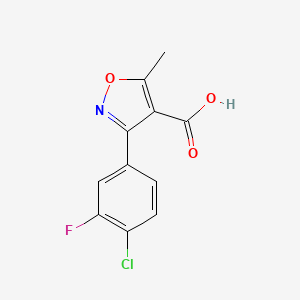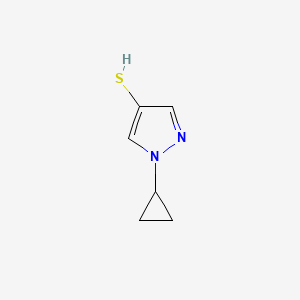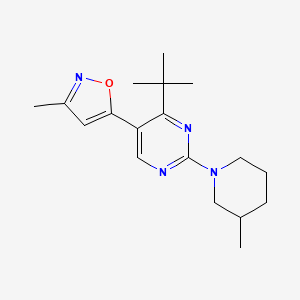
4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It may also undergo reduction reactions, gaining electrons and decreasing its oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution may introduce new functional groups into the pyrimidine ring.
科学的研究の応用
Chemistry
In chemistry, 4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties, including its ability to act as a drug candidate for various diseases.
Industry
In industry, it may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
- 4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)pyrimidine
- 2-(3-methylpiperidin-1-YL)pyrimidine
Uniqueness
4-Tert-butyl-5-(3-methyl-1,2-oxazol-5-YL)-2-(3-methylpiperidin-1-YL)pyrimidine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C18H26N4O |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
5-[4-tert-butyl-2-(3-methylpiperidin-1-yl)pyrimidin-5-yl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C18H26N4O/c1-12-7-6-8-22(11-12)17-19-10-14(15-9-13(2)21-23-15)16(20-17)18(3,4)5/h9-10,12H,6-8,11H2,1-5H3 |
InChIキー |
GXPAGUYJACKOJX-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)C2=NC=C(C(=N2)C(C)(C)C)C3=CC(=NO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13628380.png)
